molecular formula C22H25FN2O5S B14984287 Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate

Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate

Cat. No.: B14984287
M. Wt: 448.5 g/mol
InChI Key: LBRNZEFVQUOWLV-UHFFFAOYSA-N
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Description

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate is a complex organic compound with the molecular formula C22H25FN2O5S . This compound features a piperidine ring, a fluorophenyl group, and a benzoate ester, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the esterification of the benzoate. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.

    Esterification: The final step involves the esterification of the benzoate group, typically using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for hydrophobic interactions, while the piperidine ring provides structural rigidity and potential for hydrogen bonding.

Properties

Molecular Formula

C22H25FN2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H25FN2O5S/c1-15-3-6-18(22(27)30-2)13-20(15)24-21(26)17-9-11-25(12-10-17)31(28,29)14-16-4-7-19(23)8-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

LBRNZEFVQUOWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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